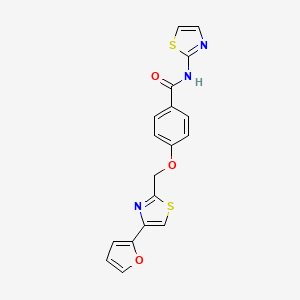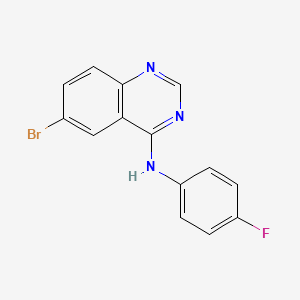![molecular formula C16H13N5O2S B2443485 N-(2-(4-(呋喃-3-基)-1H-吡唑-1-基)乙基)苯并[c][1,2,5]噻二唑-5-甲酰胺 CAS No. 2034288-53-2](/img/structure/B2443485.png)
N-(2-(4-(呋喃-3-基)-1H-吡唑-1-基)乙基)苯并[c][1,2,5]噻二唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic molecule that stands out for its multi-functional groups and potential biological and chemical activities. This compound belongs to the class of heterocyclic aromatic organic compounds, containing furan, pyrazole, benzo[c][1,2,5]thiadiazole, and carboxamide moieties. Its unique structure makes it a candidate for various applications in scientific research, particularly in chemistry, biology, and materials science.
科学研究应用
Chemistry: In synthetic chemistry, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is explored for its role in:
Catalysis: As a ligand in metal-catalyzed reactions.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Drug Discovery: Potential as a pharmacophore in drug design due to its multiple binding sites.
Bioactivity Studies: Investigated for anti-cancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Used in the design of organic semiconductors and optoelectronic devices.
Sensors: As a component in chemical sensors due to its specific reactivity.
作用机制
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that btz-based compounds can act as electron acceptors . By varying the donor groups while keeping the BTZ acceptor group the same, it is possible to systematically modify the optoelectronic and photophysical properties of these compounds .
Biochemical Pathways
Btz-based compounds have been used as photocatalysts . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .
Result of Action
Btz-based compounds have been used as photocatalysts, implying that they can facilitate chemical reactions by absorbing light .
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of btz-based compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide generally involves multiple steps, starting with the preparation of the core heterocyclic structures followed by their coupling and functionalization:
Preparation of 4-(furan-3-yl)-1H-pyrazole: This involves the cyclization of a suitable hydrazine derivative with a furanyl acetone.
Benzo[c][1,2,5]thiadiazole-5-carboxamide synthesis: This can be prepared through the reaction of 2-aminobenzenethiol with carboxylic acid derivatives under oxidative conditions.
Coupling Reaction: The final product is obtained through a coupling reaction between 4-(furan-3-yl)-1H-pyrazole and benzo[c][1,2,5]thiadiazole-5-carboxamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: On an industrial scale, optimizing these reaction conditions for yield and purity is crucial. Key factors include solvent choice, temperature control, and reaction time. High-performance liquid chromatography (HPLC) is typically employed to purify the final product.
化学反应分析
Types of Reactions:
Oxidation: The furan and pyrazole rings can undergo oxidation under specific conditions, leading to quinone-like structures.
Reduction: The compound can be reduced at the carboxamide group to amines or alcohols, depending on the reducing agents.
Substitution: Electrophilic or nucleophilic substitution can occur on the aromatic rings.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitro compounds, alkylating agents.
Oxidation of furan or pyrazole rings typically forms quinone-like structures.
Reduction leads to amine or alcohol derivatives.
Substitution results in halogenated, nitro, or alkylated derivatives.
相似化合物的比较
Similar Compounds:
4-(furan-2-yl)pyrazole: Shares the furan-pyrazole framework but lacks the benzo[c][1,2,5]thiadiazole.
Benzo[c][1,2,5]thiadiazole derivatives: Often have similar electronic properties but may differ in biological activity.
Other carboxamides: Can vary significantly in their biochemical interactions depending on the attached groups.
Uniqueness: What sets N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide apart is its multi-functional nature, combining several reactive sites within one molecule, making it highly versatile for diverse applications.
And there you have it—a deep dive into the fascinating world of this compound!
属性
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c22-16(11-1-2-14-15(7-11)20-24-19-14)17-4-5-21-9-13(8-18-21)12-3-6-23-10-12/h1-3,6-10H,4-5H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQJXGLFNPLRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 1-[1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carbonyl]piperidine-4-carboxylate](/img/structure/B2443403.png)
![5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2443404.png)
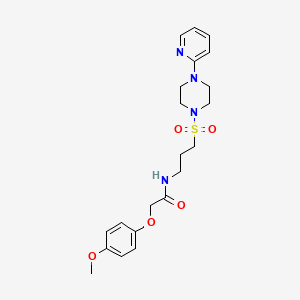
![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2443407.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2443410.png)
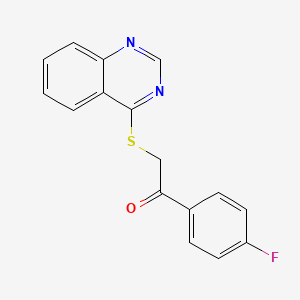
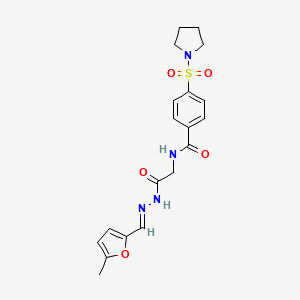
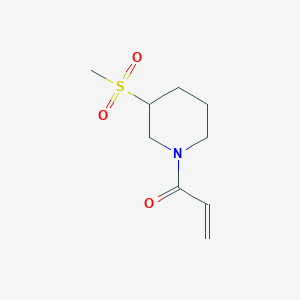
![6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2443419.png)
![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)

